![molecular formula C7H7N3 B3059473 6-Methyl-1H-imidazo[4,5-b]pyridine CAS No. 24638-30-0](/img/structure/B3059473.png)

6-Methyl-1H-imidazo[4,5-b]pyridine

説明

6-Methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound . It is structurally similar to purines, which has led to investigations into its potential therapeutic significance . It plays a crucial role in numerous disease conditions . The derivatives of 1,3-diazole, a group that 6-Methyl-1H-imidazo[4,5-b]pyridine belongs to, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often involves condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine .

Molecular Structure Analysis

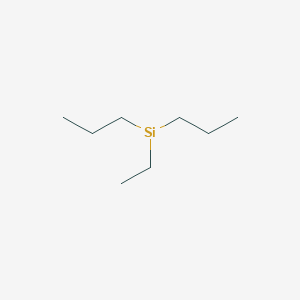

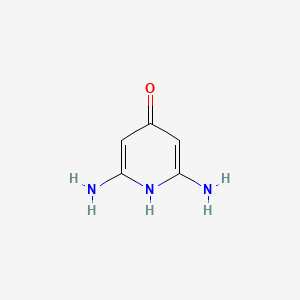

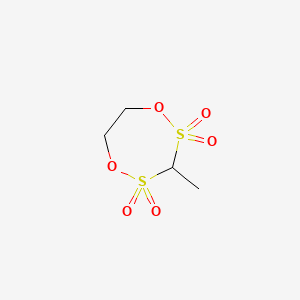

The molecular structure of 6-Methyl-1H-imidazo[4,5-b]pyridine is characterized by the presence of an imidazole ring fused with a pyridine moiety . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .

Chemical Reactions Analysis

The formation of 6-Methyl-1H-imidazo[4,5-b]pyridine involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ .

Physical And Chemical Properties Analysis

6-Methyl-1H-imidazo[4,5-b]pyridine is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

科学的研究の応用

Molecular Structure and Vibrational Spectra

6-Methyl-1H-imidazo[4,5-b]pyridine has been studied for its molecular structure and vibrational energy levels. Using density functional theory (DFT), researchers have determined the molecular structure and vibrational energy levels of 6-methyl-1H-imidazo[4,5-b]pyridine, among other derivatives. These studies, supported by X-ray data, provide insights into the molecule's bond lengths, bond angles, and the presence of medium-strength hydrogen bonds, which are crucial for understanding its chemical behavior and potential applications (Lorenc et al., 2008).

Corrosion Inhibition

Research has shown the effectiveness of certain imidazo[4,5-b]pyridine derivatives as corrosion inhibitors. For instance, studies on 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine revealed its potential in protecting mild steel from corrosion in acidic environments. These findings are supported by various methods like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, demonstrating the molecule's potential as a corrosion inhibitor and its environmental safety (Bouyad et al., 2017).

Anticancer and Antimicrobial Properties

Studies have explored the anticancer and antimicrobial potential of imidazo[4,5-b]pyridine derivatives. Microwave-assisted synthesis methods have produced new derivatives, which have been tested for their effectiveness against bacterial and fungal infections, as well as breast cancer cell lines. These results suggest that imidazo[4,5-b]pyridine derivatives, including those related to 6-methyl-1H-imidazo[4,5-b]pyridine, may serve as templates for developing new antimicrobial and anticancer agents (Shelke et al., 2017).

Broad Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine scaffold, closely related to 6-methyl-1H-imidazo[4,5-b]pyridine, has been recognized for its broad range of applications in medicinal chemistry. This scaffold, known for its 'drug prejudice', exhibits activities like anticancer, antimycobacterial, antileishmanial, and others. Its presence in various marketed drugs, and continuous structural modifications to discover novel therapeutic agents, highlights the importance of this scaffold in drug development (Deep et al., 2016).

作用機序

While the exact mechanism of action for 6-Methyl-1H-imidazo[4,5-b]pyridine is not specified in the search results, imidazopyridines have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

将来の方向性

特性

IUPAC Name |

6-methyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6-7(8-3-5)10-4-9-6/h2-4H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLVCLBPTIGNLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C1)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609017 | |

| Record name | 6-Methyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-imidazo[4,5-b]pyridine | |

CAS RN |

24638-30-0 | |

| Record name | 6-Methyl-3H-imidazo[4,5-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24638-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-](/img/structure/B3059397.png)